molecular formula C20H22N4O3 B11322301 4-(1H-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate

4-(1H-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate

Cat. No.: B11322301
M. Wt: 366.4 g/mol
InChI Key: PXTKJNHAGKIOFW-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate is a complex organic compound that features both a tetrazole ring and a phenyl ester. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which is known for its stability and diverse reactivity. The phenyl ester component contributes to the compound’s overall chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)propanoate is unique due to its combination of a tetrazole ring and a phenyl ester, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(4-tert-butylphenoxy)propanoate

InChI

InChI=1S/C20H22N4O3/c1-14(26-17-9-5-15(6-10-17)20(2,3)4)19(25)27-18-11-7-16(8-12-18)24-13-21-22-23-24/h5-14H,1-4H3

InChI Key

PXTKJNHAGKIOFW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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